molecular formula C11H9FN6 B8068646 N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Cat. No.: B8068646
M. Wt: 244.23 g/mol
InChI Key: SIIPGZWXUQVYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (CGP 57380) is a pyrazolopyrimidine derivative with a 4-fluorophenyl substitution at the N3 position. It is a potent inhibitor of MAP kinase-interacting kinases (MNKs), particularly MNK1, and has been studied for its role in cancer therapeutics, such as targeting leukemia stem cells in chronic myeloid leukemia . The compound exhibits a melting point of 272–274°C (methanol) and is synthesized via microwave-assisted methods or condensation reactions, yielding 53–56% . Its structure is characterized by distinct NMR shifts, including δ 7.11–7.20 ppm (aromatic protons) and δ 2.31 ppm (methyl group in derivatives) .

Properties

IUPAC Name

3-N-(4-fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5,11,16H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIPGZWXUQVYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2C3=C(N=CN=C3N=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine typically involves a multi-step process. One common method is the three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters. This reaction is particularly efficient under microwave irradiation, which significantly reduces the reaction time and simplifies product isolation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring consistent quality, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H9_{9}FN6_6
  • Molecular Weight : 244.23 g/mol
  • IUPAC Name : 3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
  • CAS Number : 522629-08-9

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and ability to interact with various biological targets.

Kinase Inhibition

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine has been identified as a potent inhibitor of several kinases, including the MNK1 (MAP kinase-interacting kinase 1). This inhibition plays a crucial role in regulating cellular processes such as proliferation and apoptosis. The compound's mechanism involves interference with phosphorylation pathways critical for cancer cell survival.

Table 1: Kinase Inhibition Activity

Kinase TargetInhibition TypeIC50 (µM)
MNK1Competitive12.5
RETNon-competitive15.0
SRCCompetitive20.0

Anticancer Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The compound exhibited significant cytotoxicity against colorectal carcinoma (HCT116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines.

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Selectivity Index
HCT11625.02.5
HepG230.03.0
MCF-740.01.8
WI38 (Normal)>100-

The selectivity index indicates that this compound has a favorable profile for targeting cancer cells while sparing normal cells.

Mechanistic Studies

Molecular docking studies have elucidated the binding interactions between the compound and DNA topoisomerase, a target commonly associated with anticancer drugs. The formation of hydrogen bonds between the compound and amino acid residues in the active site of topoisomerase enhances its inhibitory effect.

Case Study 1: MNK1 Inhibition in Cancer Therapy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound as an MNK1 inhibitor in vivo. The results indicated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the combination of this compound with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to either agent alone, suggesting potential for improved treatment regimens in resistant cancer types.

Mechanism of Action

The primary mechanism of action of N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine involves the inhibition of MNK1. By inhibiting MNK1, the compound prevents the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is crucial for protein synthesis. This inhibition leads to the downregulation of protein synthesis and cell proliferation, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) Source
CGP 57380 N3: 4-Fluorophenyl 272–274 53–56 7.11–7.20 (aromatic H), 2.31 (CH3)
N3-(4-Fluorophenyl)-N4-(2-methoxyphenyl) N4: 2-Methoxyphenyl 273–275 53 3.72 (OCH3), 7.00–7.18 (aromatic H)
N4-(4-Methylphenyl)-N3-phenyl N3: Phenyl; N4: 4-Methylphenyl 243–245 43 7.24–7.70 (aromatic H), 2.31 (CH3)
LGQ (6-phenyl-N3-[4-(trifluoromethyl)phenyl]) N3: 4-Trifluoromethylphenyl
N3-(3-Aminophenyl)-N4-(3-chlorophenyl) N3: 3-Aminophenyl; N4: 3-Cl 7.32–8.84 (aromatic H), 8.80 (NH)

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit higher melting points (273–275°C) compared to para-substituted analogues, likely due to steric effects .
  • Electron-Withdrawing Groups : The trifluoromethyl group in LGQ enhances metabolic stability and binding affinity compared to fluorine in CGP 57380 .
  • Amino/Chloro Substitutions: N3-(3-Aminophenyl)-N4-(3-chlorophenyl) shows distinct NH peaks at δ 8.80–9.07 ppm, correlating with hydrogen-bonding interactions critical for kinase inhibition .

Key Observations :

  • MNK1 vs. EGFR Inhibition: CGP 57380’s 4-fluorophenyl group confers selectivity for MNK1, while 3-aminophenyl/3-chlorophenyl substitutions shift activity toward EGFR .
  • Diamine Position : 3,6-Diamines (e.g., N3,N6-diaryl) target ACK1, whereas 3,4-diamines (CGP 57380) favor MNK1, highlighting the importance of substitution patterns .

Key Observations :

  • Microwave Synthesis : CGP 57380’s microwave-assisted method improves yield (56%) compared to conventional alkylation (43–65%) .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance reactivity in 6-methyl derivatives, while methanol optimizes crystallization in CGP 57380 .

Biological Activity

N3-(4-Fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine-3,4-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

  • IUPAC Name : N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
  • Molecular Formula : C11H9FN6
  • Molecular Weight : 244.23 g/mol
  • CAS Number : 522629-08-9

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including anticancer, antifungal, and antiparasitic properties. The specific compound this compound has shown promising results in various studies.

Anticancer Activity

  • Antiproliferative Effects : Studies have demonstrated that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit the growth of cancer cell lines. For instance, derivatives have shown IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines .
    Cell LineIC50 (µM)Reference
    HCT 11622.7 - 40.75
    HepG2Similar range
    MCF-7Similar range
  • Mechanism of Action : Molecular docking studies suggest that the antiproliferative activity is linked to the compound's ability to form hydrogen bonds with DNA topoisomerase, a common target for anticancer drugs .

Other Biological Activities

  • EGFR/VGFR2 Inhibition : Recent studies have identified N3-(4-fluorophenyl)-3H-pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of EGFR and VGFR2 with IC50 values as low as 0.3 µM . These findings highlight the potential of these compounds in targeted cancer therapies.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation into a series of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells while sparing normal cells . This selectivity is critical for developing safer cancer treatments.
  • ADME Profile Evaluation : The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of these compounds has been characterized to assess their viability as therapeutic agents. Compounds demonstrated favorable ADME properties alongside their biological efficacy against glioblastoma multiforme (GBM) cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.